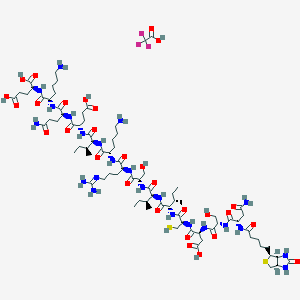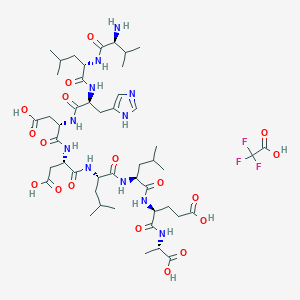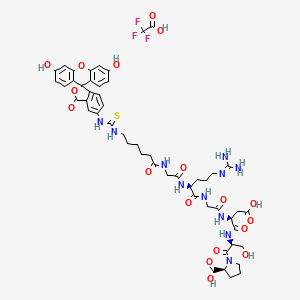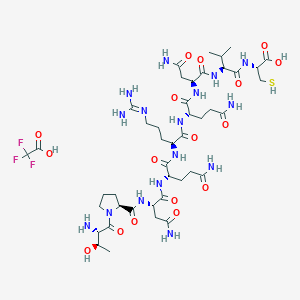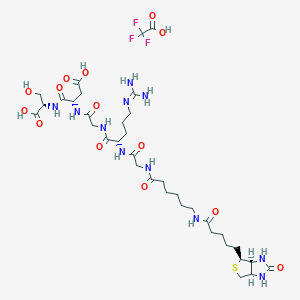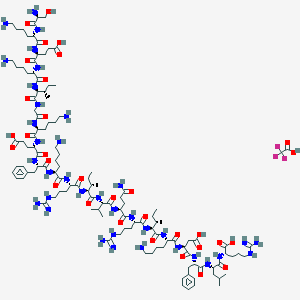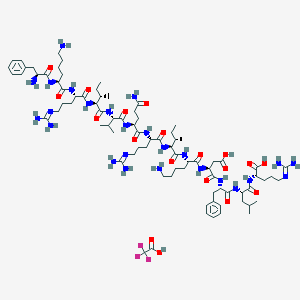
LL-37 FK-13 Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LL-37 FK-13 Trifluoroacetate is a compound with the molecular formula C82H136F3N25O19 . It is a derivative of the human cathelicidin LL-37, which is an antimicrobial peptide (AMP) known for its potent antimicrobial and anti-inflammatory activities . The peptide LL-37 has been shown to have microbicidal activity against many microorganisms such as bacteria, Candida albicans, and Entamoeba histolytica .
Synthesis Analysis
The FK-13 analogs of LL-37, including this compound, are synthesized using amino acid substitution based on the sequence of the 13-meric short FK13 peptide (residues 17-29 of LL-37), which has been identified as the region responsible for the antimicrobial activity of LL-37 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 1833.1 g/mol . The peptide adopts a helical structure in the presence of membrane lipids .
Wirkmechanismus
Target of Action
LL-37 FK-13 Trifluoroacetate, a derivative of the human cathelicidin LL-37, primarily targets the ATP-binding cassette transporter 2, subfamily G (ABCG2) . ABCG2 is a protein that plays a crucial role in multidrug resistance, which is a significant challenge in cancer treatment.
Mode of Action
This compound interacts with its target, ABCG2, by inhibiting its ATPase activity . This inhibition disrupts the function of ABCG2, which is to pump various molecules across cell membranes, including chemotherapeutic drugs in cancer cells. By inhibiting ABCG2, this compound can potentially enhance the effectiveness of chemotherapy by preventing drug efflux from cancer cells.
Result of Action
This compound exhibits anticancer activity by inhibiting the ATPase activity of ABCG2, thereby disrupting the efflux of chemotherapeutic drugs from cancer cells . This action results in increased intracellular drug concentrations, enhancing the cytotoxic effects on cancer cells.
Zukünftige Richtungen
The future directions for research on LL-37 FK-13 Trifluoroacetate could involve developing novel LL-37-derived short α-helical AMPs with improved cell selectivity and without a significant loss of anti-inflammatory activity relative to that of parental LL-37 . These peptides could potentially be developed as novel antimicrobial/anti-inflammatory agents .
Biochemische Analyse
Biochemical Properties
LL-37 FK-13 Trifluoroacetate interacts with a variety of biomolecules. It has been shown to inhibit the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . This interaction suggests that this compound may play a role in modulating cellular transport processes.
Cellular Effects
This compound exerts various effects on cells. It has been shown to possess microbicidal activity against many microorganisms such as bacteria, Candida albicans, and Entamoeba histolytica . This suggests that this compound may influence cell function by modulating the cellular response to microbial invasion.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular membranes. LL-37 can cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts . This ability to penetrate cell membranes may underlie its various cellular effects.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H135N25O17.C2HF3O2/c1-9-46(7)63(75(119)97-52(29-18-20-36-82)67(111)102-59(43-61(107)108)73(117)101-58(42-49-26-15-12-16-27-49)72(116)100-57(40-44(3)4)71(115)99-56(77(121)122)32-23-39-93-80(89)90)104-69(113)54(31-22-38-92-79(87)88)96-68(112)55(33-34-60(84)106)98-74(118)62(45(5)6)103-76(120)64(47(8)10-2)105-70(114)53(30-21-37-91-78(85)86)95-66(110)51(28-17-19-35-81)94-65(109)50(83)41-48-24-13-11-14-25-48;3-2(4,5)1(6)7/h11-16,24-27,44-47,50-59,62-64H,9-10,17-23,28-43,81-83H2,1-8H3,(H2,84,106)(H,94,109)(H,95,110)(H,96,112)(H,97,119)(H,98,118)(H,99,115)(H,100,116)(H,101,117)(H,102,111)(H,103,120)(H,104,113)(H,105,114)(H,107,108)(H,121,122)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXZTIFPEFVUCT-VNBFMRIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H136F3N25O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1833.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


